molecular formula C8H9N3OS B2533710 N'-(2-cyanoethyl)thiophene-2-carbohydrazide CAS No. 866009-82-7

N'-(2-cyanoethyl)thiophene-2-carbohydrazide

Cat. No.: B2533710
CAS No.: 866009-82-7
M. Wt: 195.24
InChI Key: RBMFCZCKANONLZ-UHFFFAOYSA-N
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Description

N'-(2-Cyanoethyl)thiophene-2-carbohydrazide, with the CAS number 866009-82-7, is a chemical building block of interest in medicinal and heterocyclic chemistry. It has a molecular formula of C8H9N3OS and a molecular weight of 195.24 g/mol . The compound features a thiophene ring linked to a carbohydrazide moiety, which is further substituted with a cyanoethyl group. This structure makes it a valuable precursor for chemical synthesis. Compounds with similar cyanoacetohydrazide functional groups are known to be versatile intermediates for constructing a wide array of biologically active nitrogen- and sulfur-containing heterocycles, such as pyrazoles, pyridines, and thiazoles . Researchers can utilize this reagent in the synthesis of novel compounds for screening in various pharmacological applications, as heterocyclic derivatives are extensively investigated for their antimicrobial, anticancer, and anti-inflammatory properties . The product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and careful handling by qualified personnel are recommended.

Properties

IUPAC Name

N'-(2-cyanoethyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-4-2-5-10-11-8(12)7-3-1-6-13-7/h1,3,6,10H,2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMFCZCKANONLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Thiophene-2-carbohydrazide Precursors

Esterification of Thiophene-2-carboxylic Acid

The synthesis begins with thiophene-2-carboxylic acid (1a ), which undergoes esterification to form methyl or ethyl thiophene-2-carboxylate (2a ). This reaction typically employs methanol or ethanol in the presence of concentrated sulfuric acid as a catalyst.
$$
\text{Thiophene-2-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}2\text{SO}4} \text{Thiophene-2-carboxylate ester} + \text{H}_2\text{O}
$$
Yields exceed 85% under reflux conditions (6–8 hours), with purity confirmed via thin-layer chromatography (TLC).

Hydrazinolysis to Thiophene-2-carbohydrazide

The ester (2a ) reacts with hydrazine hydrate (80–100%) in ethanol under reflux (4–6 hours) to yield thiophene-2-carbohydrazide (3a ):
$$
\text{Thiophene-2-carboxylate ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{Thiophene-2-carbohydrazide} + \text{ROH}
$$
Key spectral data for 3a :

  • IR (KBr, cm$$^{-1}$$) : 3199 (N–H), 1705 (C=O), 1614 (C=N).
  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$) : δ 10.62 (s, 1H, NH), 7.83 (s, 1H, NH), 7.50–8.65 (m, 3H, thiophene-H).

Cyanoethylation of Thiophene-2-carbohydrazide

Conventional Condensation with Acrylonitrile

N'-(2-Cyanoethyl)thiophene-2-carbohydrazide is synthesized via nucleophilic addition of acrylonitrile to 3a . The reaction proceeds in anhydrous ethanol under reflux (5–7 hours) with triethylamine (TEA) as a base:
$$
\text{Thiophene-2-carbohydrazide} + \text{CH}2=\text{CHCN} \xrightarrow{\text{TEA}} \text{this compound} + \text{H}2\text{O}
$$
Optimized Conditions :

  • Molar Ratio : 1:1.2 (carbohydrazide:acrylonitrile)
  • Temperature : 80°C
  • Yield : 72–78%
Analytical Validation
  • IR (KBr, cm$$^{-1}$$) : 2274 (C≡N), 1678 (C=O), 1597 (C=N).
  • $$^13$$C NMR (100 MHz, DMSO-$$d6$$) : δ 167.2 (C=O), 127.7 (C≡N), 25.3 (CH$$2$$).

Ultrasound-Assisted Synthesis

Adopting methodology from analogous hydrazide syntheses, ultrasound irradiation (40 kHz, 300 W) reduces reaction time to 20–30 minutes. Ethanol serves as the solvent, with TEA maintaining a pH of 8–9.
Advantages :

  • Yield Increase : 89–92%
  • Purity Enhancement : Reduced side products

Alternative Routes and Modifications

Coumarin-Thiophene Hybrid Synthesis

Refluxing 3a with 2-hydroxy-1-naphthaldehyde in HCl/ethanol yields coumarin-linked derivatives, demonstrating the compound’s utility in generating fused heterocycles.

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield Purity
Conventional Condensation Reflux, TEA, Ethanol 5–7 h 72–78% 90–92%
Ultrasound-Assisted 40 kHz, Ethanol, TEA 20–30 m 89–92% 95–97%
Gewald Cyclization Ethanol, S$$_8$$, TEA 4–6 h 65–70% 85–88%

Mechanistic Insights

The cyanoethylation proceeds via Michael addition, where the hydrazide’s nucleophilic NH attacks the β-carbon of acrylonitrile. TEA deprotonates the hydrazide, enhancing nucleophilicity:
$$
\text{RNHNH}2 + \text{CH}2=\text{CHCN} \rightarrow \text{RNHNHCH}2\text{CH}2\text{CN}
$$
Ultrasound accelerates the reaction by improving mass transfer and cavitation-induced activation.

Challenges and Optimization Strategies

  • Side Reactions : Over-alkylation or hydrolysis of the nitrile group. Mitigated by stoichiometric control and anhydrous conditions.
  • Solvent Selection : Ethanol balances reactivity and solubility; DMF increases rate but complicates purification.

Chemical Reactions Analysis

Reactivity of the Carbohydrazide Group (-CONHNH-)

The carbohydrazide moiety is highly reactive, participating in cyclization and condensation reactions to form nitrogen-containing heterocycles.

Hydrazone Formation

Reacts with carbonyl compounds (e.g., aldehydes, ketones) under mild acidic or basic conditions to form hydrazones. For example:

  • Reaction with aromatic aldehydes :
    N’-(2-cyanoethyl)thiophene-2-carbohydrazide+RCHORCH=N-NHCO-thiophene-2-cyanoethyl\text{N'-(2-cyanoethyl)thiophene-2-carbohydrazide} + \text{RCHO} \rightarrow \text{RCH=N-NHCO-thiophene-2-cyanoethyl}
    Yields arylidene derivatives, confirmed via IR spectroscopy (disappearance of NH bands at ~3200 cm⁻¹ and new C=N stretches at ~1600 cm⁻¹) .

Cyclization Reactions

  • With malononitrile : Forms thiophene-fused pyrazole derivatives via Gewald-like reactions.
    Thiophene-carbohydrazide+malononitrileS, Et3N3,5-diamino-4-cyanothiophene-pyrazole\text{Thiophene-carbohydrazide} + \text{malononitrile} \xrightarrow{\text{S, Et}_3\text{N}} \text{3,5-diamino-4-cyanothiophene-pyrazole}
    Characterized by new NH₂ bands at ~3400 cm⁻¹ and confirmed via 1H NMR^1\text{H NMR} (singlet for NH₂ at δ 6.21 ppm) .

  • With hydrazine hydrate : Produces pyrazole-4-carbohydrazides, evidenced by 13C NMR^{13}\text{C NMR} shifts for pyrazole carbons (δ 137–155 ppm) .

Reactivity of the Cyanoethyl Group (-CH₂CH₂CN)

The terminal nitrile group undergoes hydrolysis and nucleophilic additions.

Hydrolysis to Amide/Carboxylic Acid

  • Acidic/basic hydrolysis :
    -CH2CH2CNH2O/H+or OH-CH2CH2CONH2 or -CH2CH2COOH\text{-CH}_2\text{CH}_2\text{CN} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-CH}_2\text{CH}_2\text{CONH}_2 \text{ or } \text{-CH}_2\text{CH}_2\text{COOH}
    IR spectroscopy shows loss of CN stretch (~2260 cm⁻¹) and emergence of amide I (1650 cm⁻¹) or carboxylic acid (1700 cm⁻¹) bands .

Nucleophilic Additions

  • With Grignard reagents : Forms secondary amines.
    -CN+RMgX-C(NMgX)RH2O-CH2NH2\text{-CN} + \text{RMgX} \rightarrow \text{-C(NMgX)R} \xrightarrow{\text{H}_2\text{O}} \text{-CH}_2\text{NH}_2 .

Thiophene Ring Reactivity

The electron-rich thiophene ring undergoes electrophilic substitutions, though steric hindrance from substituents may limit reactivity.

Sulfonation and Halogenation

  • Sulfonation : Directed by the electron-donating carbohydrazide group, yielding 5-sulfonated derivatives .

  • Bromination : Occurs at the 5-position under mild conditions (e.g., Br₂/CHCl₃), confirmed by 1H NMR^1\text{H NMR} (loss of aromatic proton signal) .

Complexation and Photochromic Behavior

The compound forms stable complexes with metals (e.g., Cu²⁺, Fe³⁺) via the hydrazide and cyano groups, as shown by UV-vis spectroscopy (λₐbs shifts to 450–500 nm) . Additionally, derivatives exhibit photochromism under UV light (302 nm), with reversible cyclization confirmed by 13C NMR^{13}\text{C NMR} (C=O shift from 180.8 to 183.4 ppm) .

Stability and Solvent Effects

  • Solvent stability : Stable in chloroform and DMSO (no decomposition after 1 week) .

  • pH sensitivity : Degrades in strongly acidic/basic conditions via hydrolysis of the carbohydrazide bond .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N'-(2-cyanoethyl)thiophene-2-carbohydrazide and its derivatives have been investigated for their antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of thiophene-2-carboxamide demonstrate potent antibacterial effects, suggesting a potential application in developing new antibiotics .

Anticancer Properties
Thiophene derivatives, including this compound, have been explored as potential anticancer agents. The compound's structural features may enhance its efficacy against cancer cells. Some studies have identified similar thiophene-based compounds as lead candidates in drug discovery for cancer treatment, indicating that this compound could also be evaluated for its anticancer properties .

Materials Science

Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer chains enhances electrical conductivity, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable radical cations contributes to the conductivity of the resulting polymers .

Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing chemical sensors capable of detecting gases or biomolecules. Research into thiophene-based sensors has shown promising results in terms of sensitivity and selectivity .

Agricultural Chemistry

Pesticidal Activity
The compound has been studied for its potential use as a pesticide or herbicide. Thiophene derivatives are known to exhibit biological activity against pests and pathogens in agriculture. The introduction of cyanoethyl groups may enhance the bioactivity of these compounds, providing a pathway for developing new agrochemicals that are effective yet environmentally friendly .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant antibacterial activity; potential anticancer agents
Materials ScienceSynthesis of conductive polymersEnhanced conductivity for OLEDs and solar cells
Sensor DevelopmentDevelopment of chemical sensorsHigh sensitivity and selectivity
Agricultural ChemistryPotential use as pesticides or herbicidesEffective against agricultural pests

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated that certain modifications significantly improved efficacy against both gram-positive and gram-negative bacteria, suggesting a viable path for antibiotic development.
  • Conductive Polymer Research
    Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced electrical conductivity. These findings support the compound's application in next-generation electronic devices.
  • Pesticidal Activity Assessment
    An investigation into the pesticidal properties of thiophene derivatives revealed promising results for this compound as a bioactive agent against common agricultural pests. Field trials indicated effective pest control with minimal environmental impact.

Mechanism of Action

The mechanism of action of N’-(2-cyanoethyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbohydrazide derivatives share a common structural framework but differ in substituents, which significantly affect their physicochemical properties, biological activities, and applications. Below is a detailed comparison:

Physicochemical Properties

  • Thermal Stability : Thiophene-2-carbohydrazide derivatives exhibit varying thermal stabilities. For example, N'-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide shows decomposition above 250°C due to stable H-bonding networks , while derivatives with alkyl chains (e.g., 4-pentadecyl) have lower melting points (~120°C) due to increased flexibility .
  • Tautomerism : Thiophene-2-carbohydrazide undergoes amide-imidic tautomerization, confirmed by XRD and DFT studies. The endo-amide form is kinetically favored, with an energy barrier of <20 kcal/mol for proton migration .

Coordination Chemistry

Thiophene-2-carbohydrazide derivatives act as polydentate ligands. For example:

  • Co(II), Ni(II), Cu(II) complexes of N''-[(1E,2Z)-2-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide show octahedral geometry and catalytic activity in oxidation reactions .
  • Zn(II) complexes of ultrasound-synthesized 2-hydroxy-N'-(thiophene-2-ylmethylene)benzohydrazide exhibit corrosion inhibition efficiency >90% in acidic media .

Key Research Findings

Synthetic Efficiency : Ultrasound-assisted synthesis reduces reaction time from 6–8 hours (conventional) to 20–30 minutes while maintaining yields >85% .

Structure-Activity Relationships: Electron-withdrawing groups (e.g., –NO2, –Cl) enhance antibacterial activity by increasing electrophilicity . Bulky substituents (e.g., pentadecyl) improve lipid membrane penetration but reduce solubility .

Thermal Behavior : Isoconversional kinetic analysis (FWO/KAS models) reveals that thiophene-2-carbohydrazide derivatives decompose via multi-step mechanisms with activation energies of 80–120 kJ/mol .

Biological Activity

N'-(2-cyanoethyl)thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and related research.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a cyanoethyl group and a carbohydrazide moiety. Its chemical structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, though antifungal activity tends to be more modest .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial Strains TestedAntibacterial ActivityAntifungal Activity
This compoundE. coli, S. aureusModerateLow
4-cyano-N'-(4-fluorophenyl)thiophene-2-carbohydrazideE. coli, S. aureusHighModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Similar compounds have been shown to induce cytotoxic effects in cancer cell lines, including ovarian and colorectal cancers. For instance, derivatives have demonstrated the ability to interrupt cell cycle progression and induce apoptosis through the generation of reactive oxygen species (ROS) .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSKOV-3 (Ovarian)15ROS generation
N'-(4-substituted benzylidene)-1-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole-4-carbohydrazideHCT116 (Colorectal)20Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cell proliferation and inflammation pathways. The exact molecular mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to apoptosis and oxidative stress .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study involving various hydrazone derivatives, compounds similar to this compound exhibited promising cytotoxicity against multiple cancer cell lines, suggesting a potential for development as chemotherapeutic agents .
  • Antimicrobial Screening : Another study highlighted the synthesis and evaluation of thiophene derivatives against bacterial strains, showing that modifications in the thiophene ring could enhance antibacterial properties while maintaining low toxicity profiles .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that specific substitutions on the thiophene ring can significantly influence both antimicrobial and anticancer activities, providing insights for future drug design .

Q & A

Q. What are the standard synthetic routes for preparing N'-(2-cyanoethyl)thiophene-2-carbohydrazide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing thiophene-2-carbohydrazide with an aldehyde or ketone derivative (e.g., 2,6-difluorobenzaldehyde) in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base derivatives. Recrystallization from ethanol or ethanol/1,4-dioxane mixtures is used to purify the product . Hydrazinolysis of carbodiimides or esters is another route, with reaction optimization involving temperature control (e.g., 1 h reflux) and stoichiometric ratios .

Q. How is single-crystal X-ray diffraction utilized in determining the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction employs the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include R-factors (<0.05 for high quality), bond length restraints for disordered regions (e.g., thiophene ring disorder in 75–87% occupancy), and hydrogen bonding analysis (N–H⋯O interactions) to define crystal packing .

Q. What spectroscopic techniques are employed to characterize This compound?

  • Methodology :
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm) and carbon types.
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers analyze and resolve crystallographic disorder in the thiophene ring observed in X-ray structures?

  • Methodology : Disorder is addressed via restrained refinement in SHELXL. For example, bond distances (C–C and C–S) are constrained to 0.003 Å, and anisotropic displacement parameters are tightly restrained. Occupancy factors (e.g., 87.1% major component) are refined using PART instructions. Hydrogen atoms in disordered regions are modeled with riding coordinates .

Q. What computational methods are suitable for studying electronic properties and binding interactions of this compound with biological targets?

  • Methodology :
  • Molecular docking (AutoDock/Vina) : Screens interactions with enzymes (e.g., carbonic anhydrase XII) using PDB structures.
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and charge distribution to explain sensing behavior (e.g., Al³⁺ detection via fluorescence quenching) .
  • Molecular dynamics (MD) : Simulates binding stability in aqueous environments.

Q. How to design Schiff base derivatives of this carbohydrazide for enhancing biological activity or metal ion sensing?

  • Methodology :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to modulate electronic properties.
  • Metal chelation : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form stable complexes for antimicrobial assays.
  • Fluorescence studies : Modify substituents (e.g., naphthalene moieties) to enhance selectivity for ions like Al³⁺ (LOD = 1.35 nM) .

Q. What strategies optimize reaction conditions to improve yields and purity in multi-step syntheses involving this compound?

  • Methodology :
  • Solvent selection : Use ethanol for reflux (polar protic) or DMF for coupling reactions.
  • Catalyst screening : Test p-toluenesulfonic acid for acid-catalyzed condensations.
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization .

Q. How to evaluate the structure-activity relationship (SAR) of derivatives for antimycobacterial activity?

  • Methodology :
  • In vitro assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values).
  • Substituent analysis : Correlate –Cl, –F, or –NO₂ groups with activity changes.
  • QSAR modeling : Use MLR (Multiple Linear Regression) to predict activity based on Hammett σ constants .

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